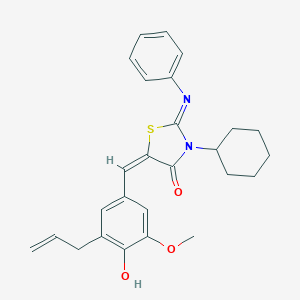
(3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl)acetic acid, also known as CMOP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of (3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl)acetic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer progression. (3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl)acetic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. It has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in regulating gene expression and are often overexpressed in cancer cells.
Biochemical and Physiological Effects:
(3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl)acetic acid has been shown to have several biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. (3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl)acetic acid has also been shown to induce apoptosis (programmed cell death) in cancer cells, while sparing normal cells. In addition, it has been shown to protect neurons from oxidative stress and other forms of cellular damage.
实验室实验的优点和局限性
One of the main advantages of (3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl)acetic acid is its versatility and ease of synthesis, which makes it suitable for various research applications. It is also relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of (3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl)acetic acid is its low solubility in water, which can make it difficult to work with in certain experimental conditions. In addition, more research is needed to fully understand the safety and toxicity profile of (3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl)acetic acid, especially in vivo.
未来方向
There are several future directions for research on (3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl)acetic acid, including the development of more potent and selective analogs, the investigation of its potential use in combination with other drugs, and the exploration of its applications in material science. In addition, more research is needed to fully understand the mechanism of action of (3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl)acetic acid and its potential therapeutic applications in various diseases.
Conclusion:
In conclusion, (3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl)acetic acid is a promising chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its ease of synthesis, versatility, and potential therapeutic applications make it an attractive target for further research. However, more research is needed to fully understand its mechanism of action, safety profile, and potential limitations.
合成方法
The synthesis of (3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl)acetic acid involves a multi-step process that starts with the preparation of 3-cyano-4-(methoxymethyl)-6-methyl-2-pyridone. This compound is then reacted with chloroacetic acid to form the desired product, (3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl)acetic acid. The synthesis of (3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl)acetic acid has been optimized to achieve high yields and purity, making it suitable for various research applications.
科学研究应用
(3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl)acetic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, (3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl)acetic acid has shown promising results as a potential anti-inflammatory and anti-cancer agent. It has also been studied for its potential use in treating Alzheimer's disease and other neurodegenerative disorders. In drug discovery, (3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl)acetic acid has been used as a scaffold for the development of new drugs with improved efficacy and fewer side effects. In material science, (3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl)acetic acid has been used as a building block for the synthesis of novel materials with unique properties.
属性
产品名称 |
(3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl)acetic acid |
|---|---|
分子式 |
C11H12N2O4 |
分子量 |
236.22 g/mol |
IUPAC 名称 |
2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1-yl]acetic acid |
InChI |
InChI=1S/C11H12N2O4/c1-7-3-8(6-17-2)9(4-12)11(16)13(7)5-10(14)15/h3H,5-6H2,1-2H3,(H,14,15) |
InChI 键 |
WHTISUHSZYGVJQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=O)N1CC(=O)O)C#N)COC |
规范 SMILES |
CC1=CC(=C(C(=O)N1CC(=O)O)C#N)COC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(1,3-Benzodioxol-5-ylmethylene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301269.png)
![Methyl 4-{[5-(1,3-benzodioxol-5-ylmethylene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B301270.png)
![17-[4-Chloro-3-(trifluoromethyl)phenyl]-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B301273.png)
![17-(4-Fluorophenyl)-1,8-dimethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B301275.png)
![2-{3,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(1-isopropyl-2-methylpropyl)acetamide](/img/structure/B301277.png)

![methyl 4-[4-(3-methoxy-4-propoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B301279.png)
![3-[(2-chloro-4-fluorobenzyl)sulfanyl]-5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B301281.png)
![3-methyl-2-(methylimino)-5-[(3-phenyl-1-propionyl-1H-pyrazol-4-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B301282.png)
![isopropyl 4-[({[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B301283.png)
![Isopropyl 4-(5-{[3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate](/img/structure/B301284.png)
![5-[(2-chloro-4-fluorobenzyl)sulfanyl]-1-(3,4-dimethylphenyl)-1H-tetraazole](/img/structure/B301289.png)
![ethyl 4-[({[1-(3-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B301290.png)
![2-{[1-(3,4-dimethylphenyl)-1H-tetraazol-5-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B301291.png)